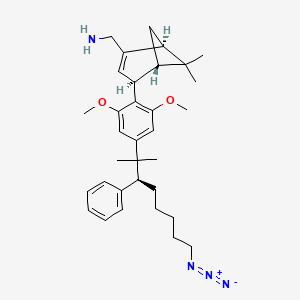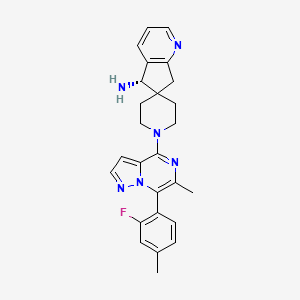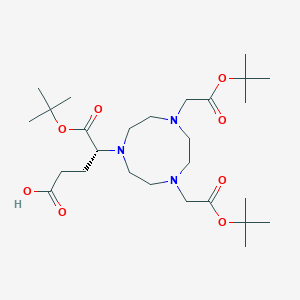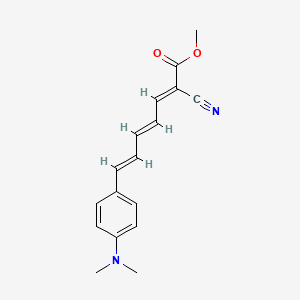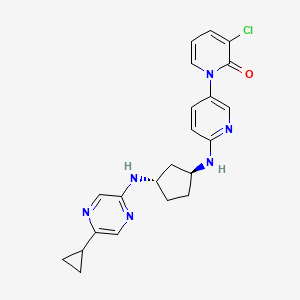
Pcsk9-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pcsk9-IN-27 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors have gained significant attention due to their potential in treating hypercholesterolemia and reducing cardiovascular risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-27 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature . Generally, the synthesis involves:
- Formation of core structures through condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification processes to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pcsk9-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
Pcsk9-IN-27 has a wide range of scientific research applications:
Mécanisme D'action
Pcsk9-IN-27 exerts its effects by binding to PCSK9, preventing it from interacting with LDL receptors on the surface of hepatocytes. This inhibition leads to increased recycling of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream . The molecular targets involved include the LDL receptor and PCSK9 itself, with pathways related to cholesterol metabolism being significantly affected .
Comparaison Avec Des Composés Similaires
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 levels.
Uniqueness
Pcsk9-IN-27 is unique due to its specific binding affinity and inhibition mechanism, which may offer advantages in terms of efficacy and safety compared to other PCSK9 inhibitors .
Propriétés
Formule moléculaire |
C22H23ClN6O |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
3-chloro-1-[6-[[(1S,3S)-3-[(5-cyclopropylpyrazin-2-yl)amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one |
InChI |
InChI=1S/C22H23ClN6O/c23-18-2-1-9-29(22(18)30)17-7-8-20(25-11-17)27-15-5-6-16(10-15)28-21-13-24-19(12-26-21)14-3-4-14/h1-2,7-9,11-16H,3-6,10H2,(H,25,27)(H,26,28)/t15-,16-/m0/s1 |
Clé InChI |
KKYQXYLAXDFPFK-HOTGVXAUSA-N |
SMILES isomérique |
C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=C(C3=O)Cl)NC4=NC=C(N=C4)C5CC5 |
SMILES canonique |
C1CC1C2=CN=C(C=N2)NC3CCC(C3)NC4=NC=C(C=C4)N5C=CC=C(C5=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
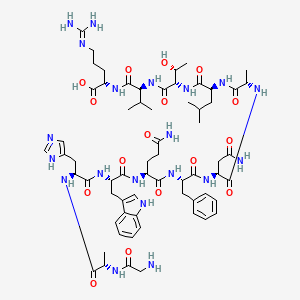
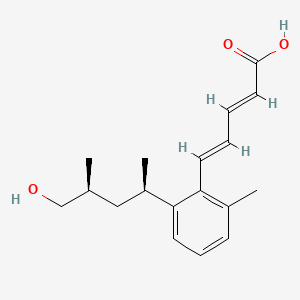
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
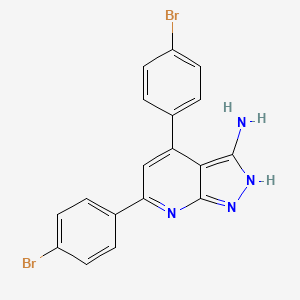
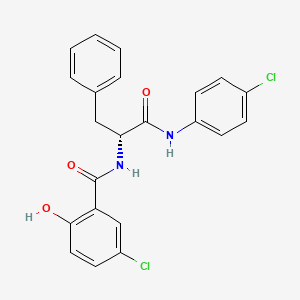

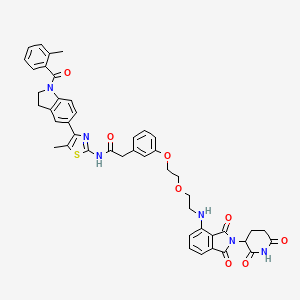

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
